molecular formula C7H2Cl4O B15241646 2,3,4-Trichlorobenzoyl chloride CAS No. 6660-54-4

2,3,4-Trichlorobenzoyl chloride

Cat. No.: B15241646
CAS No.: 6660-54-4
M. Wt: 243.9 g/mol
InChI Key: TVZDIFXOIOIPJG-UHFFFAOYSA-N
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Description

2,3,4-Trichlorobenzoyl chloride is an organic compound with the chemical formula C7H2Cl3OCl. It is a chlorinated derivative of benzoyl chloride and is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.

Preparation Methods

2,3,4-Trichlorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of benzoyl chloride in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms at the 2, 3, and 4 positions on the benzene ring. Industrial production methods often involve the use of thionyl chloride or phosphorus trichloride as chlorinating agents.

Chemical Reactions Analysis

2,3,4-Trichlorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-trichlorobenzoic acid.

    Reduction: It can be reduced to form 2,3,4-trichlorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, phosphorus trichloride, and lithium aluminum hydride. The major products formed from these reactions are amides, esters, and alcohols.

Scientific Research Applications

2,3,4-Trichlorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the preparation of biologically active molecules and as a building block in the synthesis of complex natural products.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorobenzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

2,3,4-Trichlorobenzoyl chloride can be compared with other chlorinated benzoyl chlorides, such as 2,4,6-trichlorobenzoyl chloride and 3,5-dichlorobenzoyl chloride. While all these compounds share similar reactivity due to the presence of the benzoyl chloride group, this compound is unique in its specific substitution pattern, which can influence its reactivity and the types of products formed.

Similar compounds include:

  • 2,4,6-Trichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride
  • 2,4-Dichlorobenzoyl chloride

These compounds are used in similar applications but may exhibit different reactivity and selectivity based on their substitution patterns.

Properties

CAS No.

6660-54-4

Molecular Formula

C7H2Cl4O

Molecular Weight

243.9 g/mol

IUPAC Name

2,3,4-trichlorobenzoyl chloride

InChI

InChI=1S/C7H2Cl4O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H

InChI Key

TVZDIFXOIOIPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)Cl)Cl)Cl

Origin of Product

United States

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